molecular formula C33H29ClN6 B11974371 1-{4-[(2-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-2-(2-cyanoethyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

1-{4-[(2-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-2-(2-cyanoethyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B11974371
M. Wt: 545.1 g/mol
InChI Key: SABZDWWUCLDGFU-UHFFFAOYSA-N
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Description

1-{4-[(2-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-2-(2-cyanoethyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound that features a piperazine ring, a benzimidazole moiety, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(2-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-2-(2-cyanoethyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multiple steps, including the formation of the piperazine ring and the benzimidazole core. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like toluene and methylene dichloride .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-{4-[(2-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-2-(2-cyanoethyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and specific solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

1-{4-[(2-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-2-(2-cyanoethyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{4-[(2-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-2-(2-cyanoethyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{4-[(2-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-2-(2-cyanoethyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is unique due to its combination of functional groups and structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C33H29ClN6

Molecular Weight

545.1 g/mol

IUPAC Name

1-[4-[(2-chlorophenyl)-phenylmethyl]piperazin-1-yl]-2-(2-cyanoethyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C33H29ClN6/c1-23-25(13-9-17-35)33(40-30-16-8-7-15-29(30)37-32(40)27(23)22-36)39-20-18-38(19-21-39)31(24-10-3-2-4-11-24)26-12-5-6-14-28(26)34/h2-8,10-12,14-16,31H,9,13,18-21H2,1H3

InChI Key

SABZDWWUCLDGFU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1CCC#N)N4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6Cl)C#N

Origin of Product

United States

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